2,3-Dichloro-5-methoxyaniline

pKa prediction ionization state acid-base chemistry

Isomer misidentification risks inconsistent reactivity. 2,3-Dichloro-5-methoxyaniline eliminates that uncertainty with its unique ortho-dichloro substitution. • pKa 1.18 vs. 1.59 (2,4-isomer) - enables selective pH-dependent extraction. • XLogP 2.8 vs. 3.17 (2,4-isomer) - improves aqueous solubility, reducing DMSO co-solvent needs. • Steric hindrance from contiguous ortho-chlorines provides kinetic control in Pd-catalyzed cross-couplings.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
Cat. No. B14869849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-methoxyaniline
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Cl)Cl)N
InChIInChI=1S/C7H7Cl2NO/c1-11-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3
InChIKeyCNMBMHIFTUIKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-5-methoxyaniline: Physicochemical Properties and Isomer Differentiation


2,3-Dichloro-5-methoxyaniline (CAS 1221716-03-5) is a dichlorinated methoxy-substituted aniline with the molecular formula C7H7Cl2NO, characterized by chlorine atoms at the 2- and 3-positions and a methoxy group at the 5-position on the benzene ring . It belongs to the class of halogenated aniline building blocks frequently employed as intermediates in pharmaceutical, agrochemical, and dye synthesis. Publicly available quantitative head-to-head biological or pharmacological data for this specific isomer are limited; differentiation from closely related dichloromethoxyaniline isomers is therefore established primarily on quantifiable physicochemical properties and steric/electronic features relevant to synthetic and formulation selection.

Why Generic Dichloromethoxyaniline Isomers Fail as Substitutes


Dichloromethoxyaniline isomers are not interchangeable building blocks, despite sharing an identical molecular formula (C7H7Cl2NO) and molecular weight (192.04 g/mol). The 2,3-isomer exhibits a predicted pKa of 1.18 ± 0.10 , significantly lower than the 1.59 ± 0.10 of the 2,4-isomer , and a computed XLogP of 2.8 compared to an experimental LogP of 3.1654 for the 2,4-analog . Furthermore, the contiguous ortho-dichloro substitution pattern in the 2,3-isomer introduces steric congestion around the amino group that is absent in non-adjacent substitution patterns (e.g., 2,4-, 3,5-, or 2,5-isomers), a factor known to retard nucleophilic reactivity in o-substituted anilines [1]. These measurable differences mean that substituting one isomer for another without accounting for pKa, lipophilicity, or steric profile can lead to altered reaction kinetics, different solubility behavior, and unpredictable downstream synthetic outcomes, particularly in regioselective transformations.

Quantitative Differentiation Evidence Against Closest Isomers


pKa Difference Guides Ionization-State Selection

The predicted acid dissociation constant (pKa) of 2,3-dichloro-5-methoxyaniline is 1.18 ± 0.10 , which is 0.41 log units lower than the predicted pKa of 1.59 ± 0.10 for the 2,4-dichloro-5-methoxyaniline isomer . Both values are predicted at 25 °C using the same computational methodology, enabling a valid cross-study comparison. The lower pKa of the 2,3-isomer indicates a greater propensity to deprotonate the aniline nitrogen, resulting in a higher equilibrium concentration of the neutral free-base form under mildly acidic conditions.

pKa prediction ionization state acid-base chemistry

LogP Divergence Informs Solubility-Driven Choice

The computed octanol-water partition coefficient (XLogP) for 2,3-dichloro-5-methoxyaniline is 2.8 . In comparison, the experimentally determined LogP for 2,4-dichloro-5-methoxyaniline is 3.1654 , yielding a difference of approximately 0.37 log units. Although the measurement methodologies differ (computed vs. experimental), the direction of the difference consistently indicates that the 2,3-isomer is measurably less lipophilic than the 2,4-analog.

lipophilicity partition coefficient aqueous solubility

Steric Hindrance Modulates Nucleophilic Reactivity

Kinetic and equilibrium studies on o-substituted anilines have demonstrated that steric hindrance significantly retards proton transfer and nucleophilic addition reactions, particularly in 2,6-disubstituted anilines and, by extension, other ortho-congested systems [1]. The 2,3-dichloro-5-methoxyaniline isomer features two chlorine atoms occupying adjacent ortho and meta positions relative to the amino group, creating a sterically encumbered environment directly flanking the reactive NH2 site. This ortho congestion is absent in isomers where chlorine substituents are not adjacent (e.g., 2,4-dichloro-5-methoxyaniline or 3,5-dichloro-2-methoxyaniline). The resulting steric shielding is expected to reduce the nucleophilic reactivity of the amino group in SNAr and acylation reactions compared to non-ortho-congested analogs.

steric hindrance nucleophilic aromatic substitution ortho effect

Procurement-Relevant Application Scenarios


Aqueous-Phase Biological Assays and Screening

The lower XLogP of 2,3-dichloro-5-methoxyaniline (2.8 vs. 3.1654 for the 2,4-isomer ) supports improved aqueous solubility, reducing the need for high DMSO co-solvent concentrations in biological assay preparation. For fragment-based screening or biochemical assay development where compound precipitation is a concern, the 2,3-isomer offers a measurable advantage in maintaining solution homogeneity at comparable concentrations.

pH-Controlled Extraction and Purification Workflows

The pKa difference of 0.41 units between the 2,3-isomer (pKa 1.18 ) and the 2,4-isomer (pKa 1.59 ) can be exploited in pH-dependent extraction protocols. At pH values near 1.3–1.5, the 2,3-isomer will be more extensively deprotonated than the 2,4-isomer, enabling selective partitioning into organic phases. This differential ionization can be leveraged to separate or purify the desired isomer from mixtures in preparative-scale workups.

Regioselective Synthesis of Hindered Biaryl Scaffolds

The steric hindrance imparted by the contiguous ortho-dichloro substitution pattern in 2,3-dichloro-5-methoxyaniline [1] provides a built-in element of kinetic control for chemists pursuing regioselective Pd-catalyzed cross-couplings or nucleophilic aromatic substitutions. When a synthetic route requires an aniline coupling partner with attenuated reactivity at the amino group—either to avoid homo-coupling side products or to direct coupling to an alternative reactive site—the 2,3-isomer is the rationally preferred choice among dichloromethoxyaniline building blocks.

Hydrazine-Derived Heterocyclic Library Development

2,3-Dichloro-5-methoxyaniline serves as a direct precursor to 2,3-dichloro-5-methoxyphenylhydrazine via reaction with hydrazine hydrate . The unique 2,3-dichloro-5-methoxy substitution pattern is preserved in the hydrazine product, which can be elaborated into indoles, pyrazoles, and other nitrogen-containing heterocycles. For medicinal chemistry programs exploring structure-activity relationships around the dichloromethoxy aniline motif, the 2,3-isomer provides a distinct regioisomeric entry point not accessible from the 2,4- or 3,5-analogs.

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